Lipophilicity (Computed LogP) Comparison: 3-Cl-8-Me vs. 3-Br-8-Me and Parent 1-Naphthoic Acid
The computed LogP of 3-chloro-8-methyl-1-naphthoic acid (3.50) is intermediate between the more lipophilic 3-bromo-8-methyl analog (3.61) and the less lipophilic parent 1-naphthoic acid (2.79). This 0.11 log-unit reduction versus the bromo analog corresponds to an approximately 1.3-fold decrease in lipid-phase partitioning propensity, which directly impacts membrane permeability predictions in early-stage drug discovery [1].
| Evidence Dimension | Partition coefficient (computed LogP) |
|---|---|
| Target Compound Data | LogP = 3.50 (3.49982) |
| Comparator Or Baseline | 3-Bromo-8-methyl-1-naphthoic acid: LogP = 3.61; 1-Naphthoic acid: LogP = 2.79 |
| Quantified Difference | ΔLogP = −0.11 vs. bromo analog; ΔLogP = +0.71 vs. parent 1-naphthoic acid |
| Conditions | Computed LogP values from vendor QC data; 1-naphthoic acid LogP from ALOGPS |
Why This Matters
LogP differences of 0.1–0.7 units are significant for predicting blood-brain barrier penetration, intestinal absorption, and metabolite extraction ratios, making the chloro analog the preferred choice when reduced lipophilicity relative to the bromo analog is desired.
- [1] MimeDB / ALOGPS, 1-Naphthoic acid LogP = 2.79, water solubility 0.51 g/L. View Source
